7-[2-(1-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[2-(1-Methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a pyrido-triazolopyrimidinone core substituted with a 2-(1-methylindol-3-yl)ethyl group at position 5. This compound belongs to a class of triazolopyrimidine derivatives investigated for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
11-[2-(1-methylindol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-23-11-13(14-4-2-3-5-16(14)23)6-8-24-9-7-17-15(18(24)26)10-20-19-21-12-22-25(17)19/h2-5,7,9-12H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYMWNGOBVEEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN3C=CC4=C(C3=O)C=NC5=NC=NN45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-(1-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.37 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | ERK signaling pathway inhibition |
| HCT-116 | 9.58 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 13.1 | Inhibition of colony formation |
The compound demonstrated significant antiproliferative effects against these cell lines, outperforming traditional chemotherapy agents such as 5-Fluorouracil (5-FU) in specific assays .
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of ERK Signaling Pathway : The compound significantly inhibited the phosphorylation levels of key proteins in the ERK pathway (ERK1/2, c-Raf, MEK1/2), leading to reduced cell proliferation .
- Induction of Apoptosis : It was found to trigger apoptosis in cancer cells by regulating various apoptosis-related proteins .
- Cell Cycle Arrest : The compound caused G2/M phase arrest in treated cells, disrupting normal cell division processes .
Study 1: Antiproliferative Activity
In a recent study published in Nature , a series of triazolo-pyrimidine derivatives were synthesized and tested for their antiproliferative activities. Among these derivatives, the compound exhibited notable cytotoxicity against MGC-803 cells with an IC₅₀ value significantly lower than many known chemotherapeutics.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound’s action on HCT-116 cells. The study revealed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role as a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Indole-Based Derivatives
- H14 (7-(1-Methyl-1H-indol-3-yl)-5-((4-phenylpiperazin-1-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine): This compound (C25H26N7, MW 424.22 g/mol) shares the 1-methylindole substituent but lacks the ethyl linker present in the target compound. Instead, it features a 4-phenylpiperazinylmethyl group at position 5, which may enhance solubility and receptor affinity due to the piperazine moiety’s basicity.
Heteroaromatic Substitutions
- 7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one :
Replacing the indole with a furylmethyl group (C18H12N6O2, MW 368.34 g/mol) introduces a less hydrophobic substituent. The furan’s oxygen atom may engage in hydrogen bonding, while the pyridinyl group at position 2 could improve aqueous solubility. This contrasts with the target compound’s indole-ethyl group, which prioritizes lipophilicity and aromatic interactions .
Amino and Alkyl Substituents
- 7-Amino-2-isopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: With an amino group at position 7 and an isopropyl group at position 2 (C11H12N6O, MW 244.26 g/mol), this derivative emphasizes hydrogen bonding (via -NH2) and steric bulk.
- 2-Amino-6-(3-chlorobenzyl)-5-heptyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: The 3-chlorobenzyl and heptyl substituents (C19H23ClN6O, MW 386.88 g/mol) create a highly lipophilic profile. The chlorine atom may enhance electron-withdrawing effects, while the long alkyl chain could improve tissue penetration. These features contrast with the target compound’s balance of hydrophobicity (indole) and moderate flexibility (ethyl linker) .
Data Table: Structural and Molecular Comparison
*Calculated based on structural formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
